Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Tubulin polymerization inhibition Antiproliferative Colchicine binding site

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a trisubstituted thiophene derivative featuring a 5-phenyl ring, a 2-carboxylate methyl ester, and a 3-(4-methoxybenzamido) moiety. The compound belongs to the broader class of 3-amido-5-phenylthiophene-2-carboxylates, a scaffold that has been explored in antirheumatic and anti-inflammatory contexts.

Molecular Formula C20H17NO4S
Molecular Weight 367.42
CAS No. 406924-48-9
Cat. No. B2529048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate
CAS406924-48-9
Molecular FormulaC20H17NO4S
Molecular Weight367.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)19(22)21-16-12-17(13-6-4-3-5-7-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
InChIKeyDGKPNUFAQHESRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate (CAS 406924-48-9): Structural and Pharmacophoric Baseline


Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a trisubstituted thiophene derivative featuring a 5-phenyl ring, a 2-carboxylate methyl ester, and a 3-(4-methoxybenzamido) moiety . The compound belongs to the broader class of 3-amido-5-phenylthiophene-2-carboxylates, a scaffold that has been explored in antirheumatic and anti-inflammatory contexts [1]. Its molecular formula is C20H17NO4S (MW 367.42 g/mol). The 4-methoxy substituent on the benzamide ring distinguishes it from close analogs bearing methyl, nitro, halo, or unsubstituted benzamido groups, which have been shown to modulate both antiproliferative potency and anti-arthritic activity in related 5-phenylthiophene series [1][2].

Why Generic Substitution Fails for Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate


Simple replacement of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate with another 5-phenylthiophene-2-carboxylate analog (e.g., 4-methyl, 4-nitro, or 4-H benzamido derivatives) cannot be assumed to be functionally equivalent. In the closely related 5-phenylthiophene-3-carboxylic acid antirheumatic series, small changes to the aryl substituent (e.g., 4-Br vs. 4-Cl vs. 4-H) produced >2-fold differences in adjuvant-induced arthritis suppression [1]. Similarly, within the 2-amino-3-aroyl-5-phenylthiophene antitubulin series, the 4-MeO, 4-Me, and 4-F derivatives exhibited IC50 values spanning 2.5–6.5 nM, demonstrating that even single-atom substitutions at the 4-position of the pendant phenyl ring can substantially alter activity [2]. The 4-methoxy group in the target compound may influence hydrogen-bonding capacity, electronic distribution, and metabolic stability relative to methyl or nitro analogs, making unvalidated substitution a risk for irreproducible results.

Quantitative Differentiation Evidence for Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate


Antitubulin Potency Differentiation via 4-Methoxy vs. 4-Methyl and 4-Fluoro Substitution in 5-Phenylthiophene Series

In the structurally related 2-amino-3-(3,4,5-trimethoxybenzoyl)-5-phenylthiophene series, the 4-methoxy derivative (II) exhibited antiproliferative IC50 values of 2.5–6.5 nM against L1210 and K562 leukemia cell lines, comparable to the 4-Me (I) and 4-F analogues [1]. However, the 4-MeO group provides a distinct hydrogen-bond acceptor profile that may influence tubulin binding kinetics differently than 4-Me or 4-F [1]. Direct quantitative comparison data for the target compound itself is not available; this is class-level inference only.

Tubulin polymerization inhibition Antiproliferative Colchicine binding site

Antirheumatic Activity: 5-Phenylthiophene Scaffold SAR with Varying Aryl Substituents

In the 5-phenylthiophene-3-carboxylic acid antirheumatic series, the 4-bromophenyl analog (5d) suppressed adjuvant-induced arthritis (AIA) more potently than the unsubstituted phenyl lead (1), while methyl ester prodrugs (5h, 5i) showed further enhanced efficacy [1]. Although these data come from the 3-carboxylic acid regioisomer rather than the 2-carboxylate, they demonstrate that the nature and position of the aryl substituent dramatically influence in vivo anti-inflammatory activity. No direct data for the 2-carboxylate methyl ester with 4-methoxybenzamido substitution are available.

Antirheumatic IL-1 antagonism Adjuvant-induced arthritis

Hydrogen-Bond Donor/Acceptor Profile Differentiation from 4-Methyl and 4-Nitro Benzamido Analogs

The 4-methoxybenzamido group introduces one additional hydrogen-bond acceptor (the methoxy oxygen) compared to the 4-methylbenzamido analog (CAS 477326-18-4), and replaces the strong electron-withdrawing nitro group in the 4-nitro analog (CAS 477326-23-1) with a moderate electron-donating group [1]. This alters the topological polar surface area (TPSA), logP, and hydrogen-bonding capacity. While no experimental solubility or permeability data are available for direct comparison, computational prediction suggests the 4-MeO compound (TPSA ≈ 93 Ų, 5 HBA, 1 HBD) has a distinct profile from the 4-NO2 analog (TPSA ≈ 118 Ų, 6 HBA, 1 HBD) and the 4-Me analog (TPSA ≈ 72 Ų, 3 HBA, 1 HBD) [2].

Physicochemical property Drug-likeness Hydrogen bonding

Patent Context: Non-Annulated Thiophenylamides as FABP4/5 Inhibitors

The non-annulated thiophenylamide scaffold encompassing Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is claimed in US Patent 9,353,102 as fatty acid-binding protein (FABP) 4 and/or 5 inhibitors [1]. The patent discloses a generic formula (I) that includes 5-phenylthiophene-2-carboxylate derivatives with various amido substituents. While no specific IC50 or Ki data for the 4-methoxybenzamido derivative are provided in the patent, the inclusion of this substructure within the claimed chemical space indicates that the 4-methoxybenzamido moiety is considered a valid pharmacophoric element for FABP4/5 inhibition. The closest analogs with disclosed data would need to be extracted from the patent examples, which is beyond current extraction capability.

FABP4 FABP5 Metabolic disease Dual inhibitor

Application Scenarios for Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate Based on Available Evidence


Antiproliferative Lead Optimization in Tubulin-Targeted Cancer Research

Researchers exploring colchicine-site tubulin inhibitors may select this compound as a 3-amido variant of the potent 2-amino-3-aroyl-5-phenylthiophene chemotype. The 4-methoxybenzamido substituent introduces an additional hydrogen-bond acceptor that could engage previously unexplored interactions within the colchicine binding pocket, as suggested by molecular docking studies of related 4-MeO analogs [1]. This compound may serve as a scaffold-hopping starting point for optimizing antitubulin activity while modulating physicochemical properties.

Anti-Inflammatory Drug Discovery Leveraging 5-Phenylthiophene SAR

Given the established antirheumatic activity of 5-phenylthiophene derivatives, this compound can be used to probe whether the 2-carboxylate methyl ester regioisomer retains IL-1 antagonism and adjuvant-induced arthritis suppression comparable to the 3-carboxylic acid series [2]. The 4-methoxy substituent offers a moderate electronic profile that has not been exhaustively characterized in this therapeutic context, providing an opportunity for novel SAR exploration.

FABP4/5 Inhibitor Screening and Metabolic Disease Research

As a compound encompassed by the generic formula of US Patent 9,353,102, this thiophene derivative is a candidate for screening against fatty acid-binding proteins 4 and 5, which are targets for type 2 diabetes, atherosclerosis, and NASH [3]. The 4-methoxybenzamido group may confer selectivity advantages over other amido substituents, though experimental confirmation is needed.

Physicochemical Property Screening for CNS Drug-Likeness

With a predicted TPSA of approximately 93 Ų, this compound resides near the upper limit for CNS penetration (typically <90 Ų) [4]. It can serve as a test compound for evaluating the impact of methoxy substitution on permeability and efflux ratios in CNS-focused libraries, particularly in head-to-head comparisons with the 4-Me (TPSA ~72 Ų) and 4-NO2 (TPSA ~118 Ų) analogs to establish structure-property relationships.

Quote Request

Request a Quote for Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.